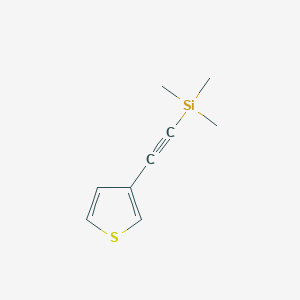
Trimethyl(thiophen-3-ylethynyl)silane
Overview
Description
Trimethyl(thiophen-3-ylethynyl)silane is a compound that is likely to share characteristics with other trimethylsilyl ethynyl compounds. These compounds are known for their interesting bonding and structural properties, which can be inferred from studies on similar molecules. For instance, trimethyl(phenylethynyl)silane has been studied for its unique silicon-carbon bonding, which suggests a π bonding or equivalent interaction between bonded carbon and silicon atoms .
Synthesis Analysis
The synthesis of related trimethylsilylethynyl compounds involves multiple steps, including the use of phase-transfer catalysis systems and reactions with organolithium reagents. For example, 3-(hetarylthio)-1-propynyl(trimethyl)silanes are synthesized from thiols using a two-step method that involves a phase-transfer catalysis system followed by reaction with n-BuLi-Me3SiCl in ether or THF . This method could potentially be adapted for the synthesis of trimethyl(thiophen-3-ylethynyl)silane.
Molecular Structure Analysis
The molecular structure of trimethylsilylethynyl compounds can be quite complex. The crystal structure of tetrakis(trimethylsilylethynyl)silane, for example, shows a tetrahedral geometry at the central silicon atom with four linear SiC≡CSi linkages . This suggests that trimethyl(thiophen-3-ylethynyl)silane may also exhibit interesting structural features that could be elucidated through techniques such as X-ray diffraction.
Chemical Reactions Analysis
Trimethylsilylethynyl compounds can participate in various chemical reactions, often serving as precursors or intermediates. For instance, trimethyl(phenyl)silane is used as a precursor in gas phase processes for SiCx:H film deposition . Similarly, trimethyl(thiophen-3-ylethynyl)silane could potentially be used in chemical vapor deposition (CVD) processes or as an intermediate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethylsilylethynyl compounds are influenced by their molecular structure. For example, trimethyl(phenyl)silane has been characterized by its spectral characteristics using IR, UV, and 1H NMR spectroscopy, and its thermoanalytical behavior has been studied using complex thermal analysis and thermogravimetry . These methods could be applied to trimethyl(thiophen-3-ylethynyl)silane to determine its properties, such as volatility, thermal stability, and spectral characteristics.
Scientific Research Applications
Synthesis and Chemical Reactions
Trimethyl(thiophen-3-ylethynyl)silane is involved in various synthesis processes and chemical reactions:
- Synthesis of Hexa-Substituted Benzenes : It reacts with dimethyl acetylenecarboxylates to obtain benzene derivatives with high selectivity and good yields (Zhou Li-shan, 2012).
- Formation of Polymers in Gas Phase : Ultraviolet laser irradiation of gaseous trimethyl(thiophen-3-ylethynyl)silane leads to the chemical vapor deposition of solid organosilicon polymers, a unique way for synthesizing polytrialkylsiloxy-substituted macromolecules (J. Pola et al., 2001).
- Catalysis in Organic Synthesis : It undergoes Tetrabutylammonium fluoride-catalyzed addition to aldehydes, ketones, and trifluoromethyl ketones, forming propargylic alcohols (V. Chintareddy et al., 2011).
- Palladium/Copper Dual Catalysis : It's used in cross-coupling reactions of aryl(trialkyl)silanes with aryl bromides, applicable to the synthesis of poly(thiophene-fluorene)s (Takeshi Komiyama et al., 2018).
Electronic and Photophysical Properties
The compound plays a role in materials science, particularly in the development of electronic and photophysical materials:
- Organic Transistors : Trimethyl(thiophen-3-ylethynyl)silane derivatives have been used in the synthesis of organic transistors. Its bulky side-chain substituents impact the molecule's packing in thin film, affecting transistor mobility (M. Tang et al., 2008).
- Photophysical Studies : Amidetethered organosilatranes, involving trimethoxysilanes coupled with aromatic moieties including thiophene, display interesting photophysical properties and potential for advanced analytical applications (Gurjaspreet Singh et al., 2015).
Surface Modifications and Protective Groups
Trimethyl(thiophen-3-ylethynyl)silane also finds use in surface chemistry and as a protective group:
- Patterned Surface Modifications : Its derivatives have been used for patterned surface modifications, showing photochemical properties that are advantageous for surface engineering (A. Lex et al., 2008).
- Protecting Group in Synthesis : The 2,4,6-Trimethoxyphenyl unit, a component in trimethyl(thiophen-3-ylethynyl)silane derivatives, serves as a unique protecting group for silicon in various synthetic applications (Friedrich Popp et al., 2007).
Safety And Hazards
properties
IUPAC Name |
trimethyl(2-thiophen-3-ylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12SSi/c1-11(2,3)7-5-9-4-6-10-8-9/h4,6,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUQFUWWPCIZRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394708 | |
| Record name | Trimethyl[(thiophen-3-yl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl(thiophen-3-ylethynyl)silane | |
CAS RN |
130995-13-0 | |
| Record name | 3-[2-(Trimethylsilyl)ethynyl]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130995-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl[(thiophen-3-yl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trimethylsilylethynyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



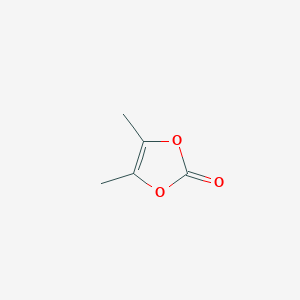
![Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B143726.png)
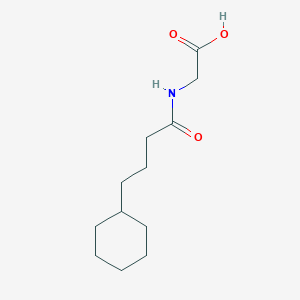
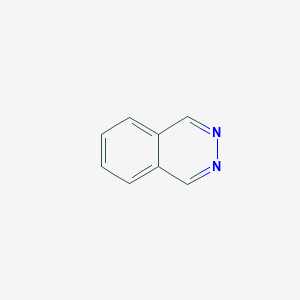
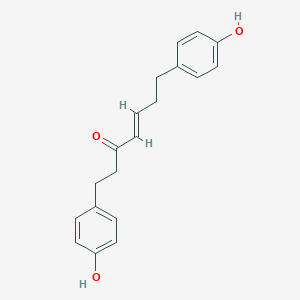
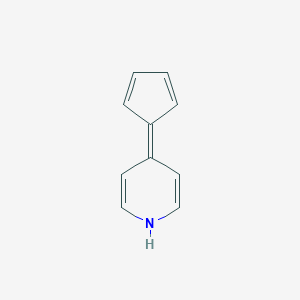
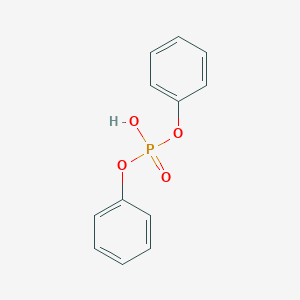
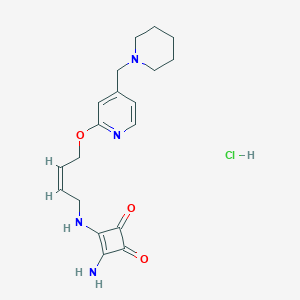
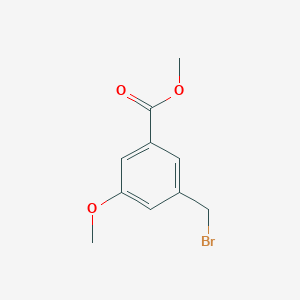
![(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B143755.png)
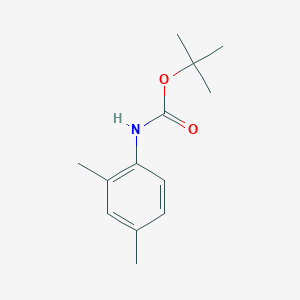
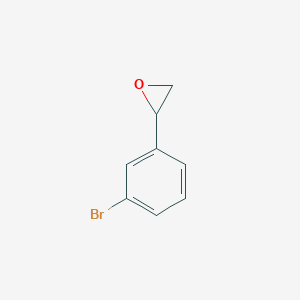
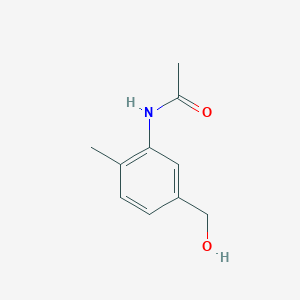
![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)